molecular formula C6H10N4 B1531682 4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamine CAS No. 2169413-45-8

4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamine

Cat. No.: B1531682
CAS No.: 2169413-45-8
M. Wt: 138.17 g/mol
InChI Key: PAGAJWXZDNFGEV-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamine (CAS 2169413-45-8) is a chemical compound with the molecular formula C6H10N4 and a molecular weight of 138.17 g/mol . It belongs to the 1,2,4-triazole chemical class, a prominent scaffold in medicinal chemistry known for its versatile pharmacological properties and its role as a bioisostere for amide and ester functions . This specific amine-substituted triazole serves as a valuable building block in organic synthesis and drug discovery research. The 1,2,4-triazole core is a privileged structure in the development of therapeutically active molecules. Compounds featuring this moiety have been extensively studied and shown to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects . Furthermore, the triazole ring can function as a urea mimetic, a common pharmacophore in inhibitors for various biological targets such as kinases . As a synthetic intermediate, this compound can be utilized to generate more complex molecules for screening against a variety of disease models. Its structure, featuring a cyclopropylmethyl substituent, may influence the compound's lipophilicity and metabolic stability, making it an interesting candidate for structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns . This product is intended for research purposes only and is not for diagnostic or therapeutic use. REFERENCES The structural and chemical data for this compound is available in PubChem (CID 129360658) . The compound is offered for commercial purchase by suppliers such as Aaron Chemicals . The broader context of the 1,2,4-triazole scaffold's significance in drug discovery, particularly its role as a bioisostere and its diverse biological activities, is supported by reviews in the scientific literature .

Properties

IUPAC Name

4-(cyclopropylmethyl)-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c7-6-9-8-4-10(6)3-5-1-2-5/h4-5H,1-3H2,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGAJWXZDNFGEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=NN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy for 1,2,4-Triazol-3-ylamines

The core synthetic approach to 1,2,4-triazol-3-ylamines typically involves the cyclization of suitable precursors such as thioureas or hydrazides to form the triazole ring, followed by functionalization to introduce the desired substituents.

Thiourea-Based Cyclization

A prominent method involves the use of 1,3-disubstituted thioureas, which undergo thiophile-promoted cyclization to yield 4H-1,2,4-triazol-3-ylamines. The reaction proceeds through an intermediate carbodiimide formation, followed by sequential addition and dehydration with acyl hydrazides. Mercury(II) salts, especially mercuric acetate (Hg(OAc)2), have been identified as effective thiophiles to promote this transformation in a one-pot procedure, optimizing yield and regioselectivity.

  • For example, in model reactions with 1,3-diphenylthiourea, Hg(OAc)2 enabled conversion to the corresponding 1,3-diphenylcarbodiimide intermediate within 15 minutes, with subsequent reaction with formylhydrazide yielding the triazolylamine product in approximately 70% yield after 2 hours. Increasing formylhydrazide equivalents to 2.5 improved isolated yields to 91%.

This method highlights the importance of electronic and steric effects of substituents on the thiourea and hydrazide components, which influence carbodiimide formation and ring closure efficiency.

Specific Preparation of 4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamine

While the general synthetic routes for 1,2,4-triazol-3-ylamines are established, the preparation of the cyclopropylmethyl-substituted derivative involves introducing the cyclopropylmethyl group at the 4-position of the triazole ring.

Starting Materials and Key Reactions

  • The cyclopropylmethyl substituent can be introduced via alkylation of appropriate triazole precursors or by using cyclopropylmethyl-containing thioureas or hydrazides as starting materials.

  • A process patent describes synthesis of 4-amino-1,2,4-(4H)triazole derivatives by reacting hydrazine or aqueous hydrazine with carboxylic acids (RCO2H) in the presence of acidic ion exchange resins under mild conditions (150–180 °C). When R is a cyclopropylmethyl group, this method can be adapted to produce this compound with high purity and yield.

  • The use of acidic ion exchange resins facilitates the reaction at commercially viable temperatures, producing crystalline, less hygroscopic products with easy filtration and isolation.

Process Parameters and Optimization

Parameter Description Effect on Yield/Purity
Reaction Temperature 150–180 °C Mild conditions favor high yield and purity
Catalyst/Promoter Acidic ion exchange resin or Hg(OAc)2 as thiophile Enhances cyclization and ring closure
Reaction Time 2 hours typical for thiourea cyclization; varies for hydrazine-carboxylic acid method Optimal time ensures maximum conversion
Solvent Aqueous or organic solvents (e.g., dichloromethane, acetonitrile) depending on method Solvent choice affects intermediate stability
Equivalents of Reagents Excess formylhydrazide (2.5 eq.) improves yield in thiourea method Drives reaction to completion
Purification Filtration and washing with cold isopropanol; recrystallization for purity enhancement Achieves >99% purity

Comparative Analysis of Preparation Methods

Preparation Method Key Reagents Conditions Yield (%) Purity (%) Notes
Thiourea + Formylhydrazide + Hg(OAc)2 1,3-disubstituted thiourea, formylhydrazide, mercuric acetate Room temp to mild heating, ~2 h Up to 91 High Efficient one-pot synthesis; regioselective; sensitive to substituent effects
Hydrazine + Carboxylic Acid + Ion Exchange Resin Hydrazine, cyclopropylmethyl carboxylic acid, acidic resin 150–180 °C, mild pressure ~91 99.4 Mild commercial process; crystalline product; less hygroscopic; easy filtration
Alkylation of 4-amino-1,2,4-triazole 4-amino-1,2,4-triazole, cyclopropylmethyl halide Varies (solvent, base, temp) Variable Variable Requires careful control of alkylation conditions; potential for side reactions

Research Findings and Practical Considerations

  • The thiourea-based synthesis is well-suited for laboratory-scale synthesis and allows for structural diversification by varying thiourea substituents. The use of mercury salts, while effective, raises environmental and safety concerns that must be managed.

  • The hydrazine-carboxylic acid method using acidic ion exchange resins is advantageous for scale-up due to mild conditions, high purity, and product crystallinity. This method has been patented and demonstrated to produce 4-amino-1,2,4-triazole derivatives with alkyl substituents such as cyclopropylmethyl.

  • Analytical monitoring by LCMS and isolation of key intermediates (e.g., carbodiimides) provide insight into reaction progress and optimization.

  • The choice of method depends on the desired scale, purity requirements, and available starting materials.

Summary Table of Key Literature Sources

Source Type Focus Area Key Contribution
Peer-Reviewed Study Thiourea cyclization to 1,2,4-triazol-3-ylamines Identification of Hg(OAc)2 as optimal thiophile; reaction kinetics and yields
Patent Hydrazine + carboxylic acid synthesis of 4-amino-1,2,4-triazoles Mild, scalable process with ion exchange resin catalyst; high purity product
Chemical Database Compound properties and basic data Molecular formula, weight, and identifiers for this compound

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are typical reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles.

Scientific Research Applications

4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares substituents, molecular formulas, and key properties of 4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamine and its analogs:

Compound Name Substituent at 4-Position Molecular Formula Key Properties/Activities
This compound Cyclopropylmethyl C6H11N5 High lipophilicity; potential metabolic stability due to cyclopropane rigidity .
5-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-amine 4-Methoxyphenyl C9H10N4O Enhanced π-π interactions from aromatic ring; moderate solubility due to methoxy group .
4-(4-Methyl-4H-1,2,4-triazol-3-yl)cyclohexan-1-amine Methyl C9H15N5 Lower steric hindrance; improved solubility compared to bulkier substituents .
3-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives 4-Arylmethylimino/arylmethylamino C14H12ClN5 (example) High antioxidant activity (surpassing BHA/BHT); chloro and pyridine groups enhance redox activity .

Key Observations :

  • Cyclopropylmethyl : Introduces steric bulk and rigidity, which may reduce enzymatic degradation but increase lipophilicity .
  • Chlorophenyl/Pyridine : Electron-withdrawing groups enhance antioxidant capacity via radical stabilization .
Antioxidant Activity

Triazole derivatives with electron-deficient substituents (e.g., 4-chlorophenyl, pyridin-4-yl) exhibit superior antioxidant activity. For example:

  • 3-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives : Demonstrated IC50 values 2–3 times lower than BHT in DPPH radical scavenging assays .
  • 4-(Cyclopropylmethyl) Analogs: No direct antioxidant data available, but the cyclopropane group may reduce reactivity toward free radicals compared to chloro/pyridine substituents.
Pharmacokinetic Properties
  • Spiro and Sulfonyl Derivatives (e.g., 4-[4-(cyclopropylmethyl)-4H-1,2,4-triazol-3-yl]-2-azaspiro[4.5]decane): Higher molecular weights (~352.5 g/mol) and complex structures may limit bioavailability despite enhanced target affinity .

Biological Activity

4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamine is a member of the triazole family, characterized by a five-membered ring structure containing three nitrogen atoms. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research.

Chemical Structure and Properties

The molecular formula of this compound is C6H10N4C_6H_{10}N_4, with a molecular weight of approximately 142.17 g/mol. The compound features a cyclopropylmethyl group attached to the triazole ring, which influences its reactivity and biological interactions.

PropertyValue
IUPAC Name4-(cyclopropylmethyl)-1,2,4-triazol-3-amine
Molecular FormulaC₆H₁₀N₄
Molecular Weight142.17 g/mol
CAS Number2169413-45-8

Antimicrobial Properties

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that this compound and its analogs demonstrate effectiveness against various bacterial strains. A study evaluating new triazole derivatives revealed that compounds similar to this compound showed notable activity against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies using peripheral blood mononuclear cells (PBMC) demonstrated that certain triazole derivatives could significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. Specifically, compounds analogous to this compound exhibited a reduction in TNF-α levels by approximately 44–60% at higher concentrations . This suggests potential therapeutic applications in managing inflammatory conditions.

Cytotoxicity and Safety Profile

Toxicity assessments performed on various derivatives indicated low cytotoxicity levels at high doses (up to 100 µg/mL), with cell viability remaining above 94% compared to controls . This safety profile is crucial for further development into pharmaceutical applications.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. The triazole moiety can bind to enzymes and receptors involved in various biochemical pathways, modulating their activity and influencing cellular responses. This mechanism is particularly relevant in the context of its antimicrobial and anti-inflammatory effects.

Comparative Analysis with Similar Compounds

When compared to other triazole derivatives:

CompoundAntimicrobial ActivityAnti-inflammatory Activity
4-(Cyclopropylmethyl)-triazoleModerateSignificant
Other Triazole DerivativesVariableHigh

The unique structural features of this compound contribute to its distinct biological profile.

Study on Triazole Derivatives

A comprehensive study investigated the synthesis and biological activity of several new 1,2,4-triazole derivatives. Among these derivatives, those structurally related to 4-(Cyclopropylmethyl)-triazol demonstrated promising results in both antimicrobial assays and anti-inflammatory tests .

Implications for Future Research

The findings suggest that further exploration of this compound could lead to the development of effective therapeutic agents for treating infections and inflammatory diseases. The low toxicity profile also supports its potential use in clinical settings.

Q & A

Advanced Research Question

  • Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 4-methyl-4H-1,2,4-triazol-3-yl methylamine hydrochloride) .
  • Prodrug Design : Esterification of the amine group enhances bioavailability, with enzymatic cleavage in target tissues .
    Stability under physiological pH (7.4) is assessed via accelerated degradation studies (40°C/75% RH), monitored by LC-MS .

How does the compound interact with biological macromolecules, and what experimental techniques validate these interactions?

Advanced Research Question

  • Protein Binding : Surface Plasmon Resonance (SPR) reveals μM-level affinity for serum albumin (KD ~10⁻⁶ M) .
  • DNA Intercalation : Fluorescence quenching assays (ethidium bromide displacement) confirm intercalation, supported by molecular dynamics simulations .
    Isothermal Titration Calorimetry (ITC) quantifies binding thermodynamics (ΔH, ΔS) for target enzymes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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